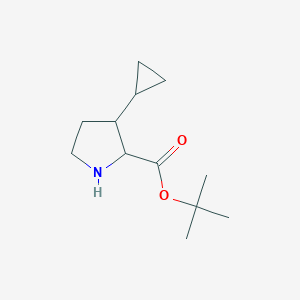

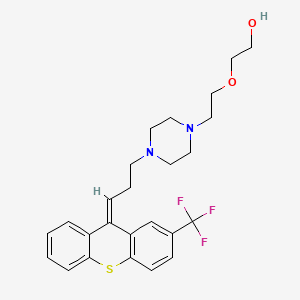

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide, also known as CYM-5442, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a key role in pain sensation, inflammation, and thermoregulation.

Scientific Research Applications

Antioxidant Activity

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .

Antibacterial Properties

This compound has shown promise as an antibacterial agent. In vitro studies have evaluated its effectiveness against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could find applications in pharmaceuticals, healthcare, and hygiene products .

Metal Chelation

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide exhibits metal chelating activity. Chelation involves binding metal ions, which can be beneficial in various contexts, including environmental remediation, industrial processes, and medical treatments .

Drug Discovery

Amide derivatives, including this compound, are essential in drug discovery. Their diverse chemical structures allow for modifications that can lead to novel pharmaceutical agents. Researchers explore their potential as anti-inflammatory, analgesic, and anti-tumor drugs .

Industrial Applications

Amides find use in industrial sectors such as plastics, rubber, paper, and agriculture. N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide may contribute to these fields due to its stability and reactivity .

Organic Synthesis

Amides serve as building blocks in organic synthesis. Researchers can utilize this compound to create more complex molecules, contributing to the development of new materials, catalysts, and intermediates .

properties

IUPAC Name |

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXZLNVIUTZQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2386211.png)